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Compound of Interest

Compound Name: 3-Hydroxybenzophenone

Cat. No.: B044150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 3-Hydroxybenzophenone. This key benzophenone derivative is

of significant interest in various research and development fields, including organic synthesis,

medicinal chemistry, and materials science. Understanding its spectral characteristics is

fundamental for its identification, purity assessment, and the elucidation of its role in various

chemical and biological processes.

¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3-
Hydroxybenzophenone, recorded in deuterated chloroform (CDCl₃). The data has been

compiled from reliable spectral databases and is presented with assignments for each nucleus.

Table 1: ¹H NMR Spectral Data of 3-
Hydroxybenzophenone (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.80 - 7.70 m - H-2', H-6'

7.59 - 7.49 m - H-4'

7.49 - 7.40 m - H-3', H-5'

7.34 t 7.9 H-5

7.29 dd 2.6, 1.6 H-2

7.24 ddd 7.7, 2.0, 1.0 H-6

7.10 ddd 8.2, 2.6, 1.0 H-4

5.65 s - OH

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of

doublets, ddd = doublet of doublet of doublets.

Table 2: ¹³C NMR Spectral Data of 3-
Hydroxybenzophenone (CDCl₃)
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Chemical Shift (δ) ppm Assignment

198.4 C=O

156.1 C-3

138.9 C-1'

137.8 C-1

132.5 C-4'

130.0 C-2', C-6'

129.8 C-5

128.4 C-3', C-5'

121.7 C-6

121.2 C-4

115.1 C-2

Experimental Protocol for NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H

and ¹³C NMR spectra of 3-Hydroxybenzophenone, representative of standard laboratory

practices.

2.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Hydroxybenzophenone
for ¹H NMR and 20-50 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual

solvent peak for referencing, but TMS can be used for higher accuracy.
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Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the

filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Instrument Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution, which is particularly important for analyzing the

aromatic region.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect

(NOE).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

2.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID) to obtain the frequency-domain spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all

peaks are in the absorptive mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent

peak of CDCl₃ (¹H: 7.26 ppm; ¹³C: 77.16 ppm).

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of

the different protons.

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR
Assignments
The following diagram illustrates the chemical structure of 3-Hydroxybenzophenone with

atom numbering corresponding to the NMR assignments provided in the tables. This visual

representation aids in the correlation of the spectral data with the molecular structure.

Caption: Chemical structure and atom numbering of 3-Hydroxybenzophenone.

To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of 3-
Hydroxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044150#3-hydroxybenzophenone-1h-nmr-and-13c-
nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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